7-Nitrogramine
Overview
Description
7-Nitrogramine is an organic compound with the molecular formula C11H13N3O2 It is a derivative of indole, featuring a nitro group at the seventh position
Mechanism of Action
Target of Action
7-Nitrogramine, also known as 3-(Dimethylamino)-7-nitro-1H-indole, primarily targets Nitric Oxide Synthases (NOS) . These enzymes are responsible for the production of nitric oxide (NO), a key cellular signaling molecule involved in various physiological and pathological processes .
Mode of Action
This compound interacts with its targets, the Nitric Oxide Synthases, by acting as an inhibitor . This interaction results in the reduction of nitric oxide production, thereby modulating the signaling pathways that rely on nitric oxide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide synthesis pathway . By inhibiting Nitric Oxide Synthases, this compound reduces the production of nitric oxide, a critical signaling molecule. This can have downstream effects on various physiological processes, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of nitric oxide-dependent signaling pathways . By inhibiting Nitric Oxide Synthases, this compound can potentially influence various physiological processes, including immune response, neurotransmission, and vascular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nitrosamines, the class of compounds to which this compound belongs, are known to be carcinogenic and can be found throughout the human environment, from air and water to our diets and drugs . Therefore, the presence of nitrosamines in the environment could potentially influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
It is known that N-nitrosamines, the family to which 7-Nitrogramine belongs, are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. N-nitrosamines, including this compound, are not directly carcinogenic. Metabolic activation is required to convert them to the alkylating agents that modify bases in DNA, inducing mutations . The specific alkylating agents vary with the nitrosamine, but all are proposed to feature alkyldiazonium centers .
Metabolic Pathways
N-nitrosamines are known to be metabolized in the body through various enzymatic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Nitrogramine can be synthesized through a multi-step reaction involving 7-nitroindole, dimethylamine, and formaldehyde. The reaction typically proceeds as follows:
- A mixture of 7-nitroindole (3 g, 18.5 mmol), 40% aqueous dimethylamine (3.12 mL, 27.7 mmol), and 37% aqueous formaldehyde (1.57 mL, 19.3 mmol) is stirred at ambient temperature for three days.
- The reaction mixture is then diluted with water and treated with 15% aqueous sodium hydroxide.
- The product is extracted with chloroform, and the organic extracts are dried over sodium sulfate, filtered, and concentrated to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route described above can be scaled up for industrial applications, ensuring proper handling and safety measures due to the involvement of nitro compounds and formaldehyde.
Chemical Reactions Analysis
Types of Reactions: 7-Nitrogramine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Major Products:
- Reduction of the nitro group yields 7-aminoindole derivatives.
- Substitution reactions can produce a variety of substituted indole compounds, depending on the nucleophile used .
Scientific Research Applications
7-Nitrogramine has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various indole derivatives, which are valuable in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes and pigments, contributing to the development of new materials
Comparison with Similar Compounds
7-Nitroindole: The precursor to 7-Nitrogramine, differing by the presence of a dimethylamino group in this compound.
7-Aminoindole: A reduction product of this compound, featuring an amino group instead of a nitro group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
N,N-dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-9(8)4-3-5-10(11)14(15)16/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVPUBNLOINGDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167940 | |
Record name | Indole, 3-((dimethylamino)methyl)-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1654-34-8 | |
Record name | Indole, 3-((dimethylamino)methyl)-7-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC70813 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole, 3-((dimethylamino)methyl)-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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